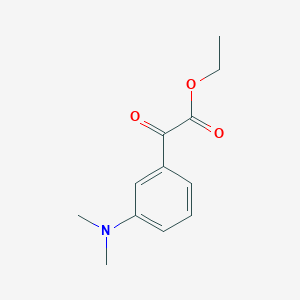

Ethyl 3-(N,N-dimethylamino)benzoylformate

Description

Ethyl 3-(N,N-dimethylamino)benzoylformate (CAS: 1221819-52-8) is an ester derivative of benzoylformic acid featuring a dimethylamino substituent at the 3-position of the aromatic ring. Its molecular structure combines a benzoylformate core (C₆H₅–C(O)–COOEt) with a tertiary amine group (–N(CH₃)₂), imparting unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in heterocyclic chemistry, particularly for constructing functionalized pyrazoles and related pharmacophores . confirms its role as a precursor in reactions with nucleophiles like hydrazine and hydroxylamine, enabling access to bioactive pyrazole derivatives.

Properties

IUPAC Name |

ethyl 2-[3-(dimethylamino)phenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)9-6-5-7-10(8-9)13(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFADOPCZQPXDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(N,N-dimethylamino)benzoylformate can be synthesized through several methods. One common approach involves the reaction of ethyl benzoylformate with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the carbonyl carbon of the ethyl benzoylformate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N,N-dimethylamino)benzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halides or thiols in the presence of a suitable base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Compounds with substituted nucleophiles.

Scientific Research Applications

Photochemical Applications

Ethyl 3-(N,N-dimethylamino)benzoylformate is primarily recognized for its role as a photoinitiator in polymerization processes. Photoinitiators are substances that absorb light and initiate chemical reactions, making them essential in the production of polymers and coatings.

- Photoinitiation Mechanism : The compound undergoes a photochemical transformation upon exposure to UV or visible light, generating reactive species that can initiate polymerization. This property is crucial for applications in coatings, adhesives, and inks.

- Case Study : A study demonstrated that this compound effectively initiated the polymerization of acrylates under UV light, resulting in films with high mechanical strength and durability .

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents.

- Formulation Development : Research indicates that this compound can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles or nanoparticles .

- Case Study : In a controlled release study, formulations containing this compound showed improved release profiles for hydrophobic drugs compared to traditional carriers, indicating its efficacy in drug delivery applications .

Material Science

In material science, this compound is utilized in the development of advanced materials with tailored properties.

- Copolymers and Nanocomposites : The compound can be incorporated into copolymers to enhance their thermal stability and mechanical properties. For instance, it has been used to synthesize nanocomposites that exhibit improved electrical conductivity .

- Case Study : A recent investigation highlighted the use of this compound in creating polymeric films that demonstrated excellent barrier properties against moisture and gases, making them suitable for packaging applications .

Environmental Impact Studies

The environmental behavior of this compound has also been a subject of study, particularly concerning its degradation products and ecological effects.

- Photodegradation Studies : Research has shown that upon exposure to sunlight, this compound undergoes photodegradation, leading to the formation of less harmful byproducts . Understanding this process is crucial for assessing its environmental impact.

- Case Study : A study assessing the photochemical stability of this compound in aquatic environments revealed significant insights into its persistence and potential bioaccumulation risks .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 3-(N,N-dimethylamino)benzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-(N,N-dimethylamino)benzoylformate are best contextualized against analogous compounds, as detailed below:

Ethyl 3-(N,N-dimethylamino)acrylate

- Structure: Features an acrylate ester (–CH₂–COOEt) with a dimethylamino group at the β-position.

- Key Differences: The absence of an aromatic ring reduces conjugation effects, altering reactivity. This compound (C₇H₁₃NO₂) is listed in Ashford’s Dictionary under C₇H₁₃N₁O₂, highlighting its simpler aliphatic backbone compared to the aromatic benzoylformate derivative .

- Applications : Primarily used in polymer chemistry and as a Michael acceptor due to its α,β-unsaturated ester moiety.

3-((2-Chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine (Schiff Base Surfactant)

- Structure: Contains a dimethylamino group and an imine-tethered chlorobenzyl moiety.

- Key Differences: The imine linkage (–CH=N–) enables pH-sensitive behavior, distinguishing it from the stable ester and amide bonds in this compound.

- Applications : Serves as a cationic surfactant ([ICS-10] and [ICS-14]) with tunable surface activity for industrial formulations .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Combines a 3-methylbenzamide core with a hydroxylated tertiary amine side chain.

- Applications : Used in catalysis for directing transition metals in C–H bond activation reactions.

3-Aminopropyl Derivatives (e.g., N-Boc 3-aminopropyltrifluoroborate)

- Structure: Features a linear aminopropyl chain (–CH₂–CH₂–CH₂–NHBoc) coupled to aromatic systems.

- Key Differences: The primary amine (protected as Boc) offers distinct nucleophilic reactivity compared to the tertiary dimethylamino group in this compound.

- Applications : Employed in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, leveraging boronate chemistry .

Functionalized Pyrazole Derivatives (e.g., Ethyl 3-[(E)-3-(N,N-dimethylamino)acryloyl]-1-arylpyrazole-4-carboxylates)

- Structure: Integrates a pyrazole ring with dimethylaminoacryloyl and ester groups.

- Applications : Key intermediates for antitumor and antimicrobial agents, such as Sildenafil analogs.

Comparative Data Table

Key Research Findings

- Reactivity: this compound exhibits superior electrophilicity at the keto-ester group compared to aliphatic analogs like Ethyl 3-(N,N-dimethylamino)acrylate, enabling selective nucleophilic attacks in heterocycle formation .

- Electronic Effects: The dimethylamino group in the 3-position donates electron density via resonance, stabilizing intermediates in cyclocondensation reactions .

- Industrial Relevance : Despite its synthetic utility, commercial scarcity () limits large-scale applications, necessitating in-house synthesis protocols.

Biological Activity

Ethyl 3-(N,N-dimethylamino)benzoylformate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzoylformates, characterized by a benzoyl group attached to a formate ester. The presence of the N,N-dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions .

- Receptor Modulation : The N,N-dimethylamino group may facilitate binding to specific receptors, affecting signaling pathways. This interaction could lead to therapeutic effects in various conditions, including inflammation and cancer .

- Antimicrobial Activity : Some derivatives of benzoylformates exhibit antimicrobial properties. This compound may share similar characteristics, warranting further investigation into its efficacy against bacterial and fungal strains.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, showing promising results compared to existing antibiotics.

Case Study: Enzyme Interaction

Another research focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to act as an inhibitor, affecting drug metabolism rates in vitro. This finding highlights the importance of understanding the pharmacokinetic implications when considering this compound for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.